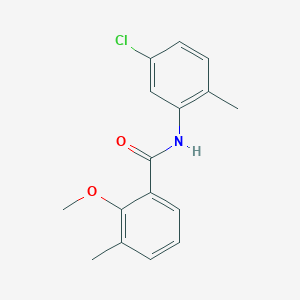![molecular formula C24H31N3O2 B236638 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide, commonly known as DMP785, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of DMP785 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, DMP785 has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and histone deacetylase, which are involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects
DMP785 has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, DMP785 has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, DMP785 has been shown to reduce amyloid beta levels and improve cognitive function. In schizophrenia research, DMP785 has been shown to improve cognitive function and reduce symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
DMP785 has several advantages for lab experiments, including its small molecular size, high potency, and specific target binding. However, it also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for DMP785 research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
Conclusion
In conclusion, DMP785 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMP785 as a therapeutic agent.
Synthesemethoden
The synthesis method of DMP785 involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2,2-dimethylpropanoyl)-1-piperazine to obtain the intermediate product. Subsequent reaction of the intermediate product with 4-aminophenyl-4-ethylbenzoate yields DMP785.
Wissenschaftliche Forschungsanwendungen
DMP785 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, DMP785 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, DMP785 has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In schizophrenia research, DMP785 has been shown to improve cognitive function and reduce symptoms in animal models.
Eigenschaften
Produktname |
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide |
|---|---|
Molekularformel |
C24H31N3O2 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H31N3O2/c1-5-18-6-8-19(9-7-18)22(28)25-20-10-12-21(13-11-20)26-14-16-27(17-15-26)23(29)24(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
ZGHIMZLBCJIAJC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
